Cas no 858435-02-6 (1-(NAPHTHALEN-1-YL)BUTAN-1-AMINE)

1-(NAPHTHALEN-1-YL)BUTAN-1-AMINE Chemical and Physical Properties
Names and Identifiers
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- 1-(NAPHTHALEN-1-YL)BUTAN-1-AMINE
- 1-Naphthalenemethanamine, α-propyl-
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- MDL: MFCD16847332
- Inchi: 1S/C14H17N/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10,14H,2,6,15H2,1H3
- InChI Key: BKDRLSCKQWYCRM-UHFFFAOYSA-N
- SMILES: C(C1=C2C(C=CC=C2)=CC=C1)(N)CCC
1-(NAPHTHALEN-1-YL)BUTAN-1-AMINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242937-2.5g |
1-(naphthalen-1-yl)butan-1-amine |
858435-02-6 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
Enamine | EN300-242937-0.5g |
1-(naphthalen-1-yl)butan-1-amine |
858435-02-6 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
Enamine | EN300-242937-0.05g |
1-(naphthalen-1-yl)butan-1-amine |
858435-02-6 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
Enamine | EN300-242937-5.0g |
1-(naphthalen-1-yl)butan-1-amine |
858435-02-6 | 95% | 5.0g |
$1614.0 | 2024-06-19 | |
Enamine | EN300-242937-0.1g |
1-(naphthalen-1-yl)butan-1-amine |
858435-02-6 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
Enamine | EN300-242937-10.0g |
1-(naphthalen-1-yl)butan-1-amine |
858435-02-6 | 95% | 10.0g |
$2393.0 | 2024-06-19 | |
Ambeed | A1079389-1g |
1-(Naphthalen-1-yl)butan-1-amine |
858435-02-6 | 95% | 1g |
$741.0 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367669-100mg |
1-(Naphthalen-1-yl)butan-1-amine |
858435-02-6 | 95% | 100mg |
¥6561.00 | 2024-07-28 | |
Enamine | EN300-242937-1.0g |
1-(naphthalen-1-yl)butan-1-amine |
858435-02-6 | 95% | 1.0g |
$557.0 | 2024-06-19 | |
Enamine | EN300-242937-0.25g |
1-(naphthalen-1-yl)butan-1-amine |
858435-02-6 | 95% | 0.25g |
$513.0 | 2024-06-19 |
1-(NAPHTHALEN-1-YL)BUTAN-1-AMINE Related Literature
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Additional information on 1-(NAPHTHALEN-1-YL)BUTAN-1-AMINE
Introduction to 1-(Naphthalen-1-yl)butan-1-amine (CAS No. 858435-02-6)
1-(Naphthalen-1-yl)butan-1-amine is a versatile organic compound with the CAS registry number 858435-02-6. This compound is characterized by its unique structure, which combines a naphthalene ring system with a butanamine moiety. The naphthalene group, a fused bicyclic aromatic system, contributes to the compound's stability and aromaticity, while the butanamine group introduces amine functionality, making it a valuable molecule in various chemical applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(naphthalen-1-yl)butan-1-amine through optimized reaction pathways. Researchers have explored the use of catalytic methods, such as palladium-catalyzed cross-coupling reactions, to enhance the yield and purity of this compound. These methods not only improve the scalability of production but also align with green chemistry principles by minimizing waste and reducing energy consumption.
The structural properties of 1-(naphthalen-1-yl)butan-1-amine make it an attractive candidate for applications in materials science. For instance, its aromatic naphthalene ring can act as a π-conjugated system, enabling electronic delocalization and potential use in organic semiconductors. Recent studies have demonstrated its ability to enhance charge transport properties in organic electronic devices, such as field-effect transistors (FETs). This has opened new avenues for its application in flexible electronics and optoelectronic devices.
In the pharmaceutical industry, 1-(naphthalen-1-yL)butanamme has shown promise as a lead compound for drug development. Its amine functionality can serve as a site for further chemical modification, allowing researchers to explore its potential as a bioactive molecule. For example, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, highlighting its potential in therapeutic applications.
The synthesis of CAS No. 858435–02–6 involves a multi-step process that typically begins with the preparation of naphthalene derivatives. The subsequent alkylation or coupling reactions are carefully optimized to ensure high purity and yield. Recent advancements in catalytic asymmetric synthesis have also been applied to this compound, enabling the preparation of enantiomerically enriched products for chiral applications.
From an environmental standpoint, the ecological impact of CAS No. 858435–02–6 has been studied to assess its biodegradability and toxicity. Research indicates that under aerobic conditions, this compound undergoes microbial degradation, reducing its persistence in the environment. However, further studies are required to fully understand its long-term ecological effects and ensure sustainable practices in its production and use.
In conclusion, 1-(naphthalen–1–yl)butan–amme (CAS No. 858435–02–6) is a multifaceted compound with significant potential across diverse fields such as materials science, pharmaceuticals, and electronics. Ongoing research continues to uncover new applications and improve synthetic methodologies for this compound, underscoring its importance in modern chemical research.
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